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molecular formula C11H7ClO2 B052691 5-(4-chlorophenyl)furan-2-carbaldehyde CAS No. 34035-03-5

5-(4-chlorophenyl)furan-2-carbaldehyde

Cat. No. B052691
M. Wt: 206.62 g/mol
InChI Key: ROJGJNINTRCMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04097499

Procedure details

5-(4-Chlorophenyl)furfural (42 g, 0.20 mole) was added in portions to a solution of 15 g (0.20 mole) of 1-amino-2-propanol in 200 ml of methanol with stirring at room temperature. The mixture was stirred for 0.5 hr., heated under reflux for 1.5 hr., and allowed to stand overnight. To this solution 7.6 g (0.20 mole) of sodium borohydride was added in portions over 1 hr. at 15°-20°. The solution was stirred at ambient temperature for 1 hr. and heated under reflux for 0.5 hr. The solvent was removed on a rotary evaporator, and the residual solid was partitioned between chloroform and water. The layers were separated, and the aqueous layer was extracted once with chloroform. The combined chloroform layers were dried over MgSO4 and concentrated on a rotary evaporator. The residual solid was dissolved in 150 ml of absolute methanol with warming and was treated with 40 ml of methanolic HCl with cooling. Anhydrous ether (1 1.) was added, and the solid which was deposited was collected by filtration to give 30 g (50%) of 1-[5-(4-chlorophenyl)furfurylamino]-2-propanol hydrochloride. One recrystallization from CH3CN gave an analytical sample; m.p. 197°-202°.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:14][C:11]([CH:12]=O)=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.[NH2:15][CH2:16][CH:17]([OH:19])[CH3:18].[BH4-].[Na+]>CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:14][C:11]([CH2:12][NH:15][CH2:16][CH:17]([OH:19])[CH3:18])=[CH:10][CH:9]=2)=[CH:6][CH:7]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1=CC=C(C=O)O1
Name
Quantity
15 g
Type
reactant
Smiles
NCC(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.6 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
, heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hr
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
at 15°-20°
STIRRING
Type
STIRRING
Details
The solution was stirred at ambient temperature for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
and heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 0.5 hr
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residual solid was partitioned between chloroform and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residual solid was dissolved in 150 ml of absolute methanol
TEMPERATURE
Type
TEMPERATURE
Details
with warming
ADDITION
Type
ADDITION
Details
was treated with 40 ml of methanolic HCl
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
ADDITION
Type
ADDITION
Details
Anhydrous ether (1 1.) was added
FILTRATION
Type
FILTRATION
Details
the solid which was deposited was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.ClC1=CC=C(C=C1)C1=CC=C(CNCC(C)O)O1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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